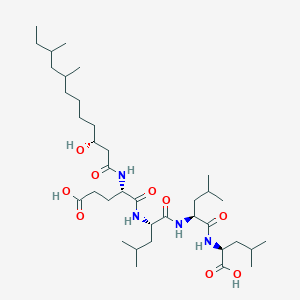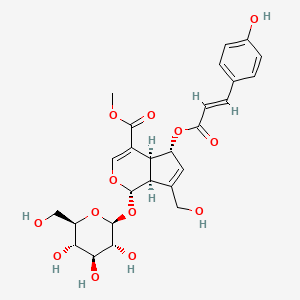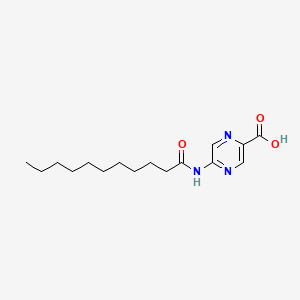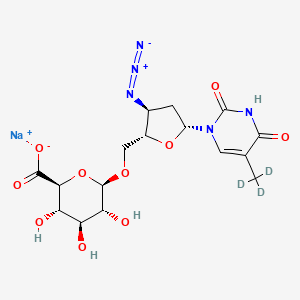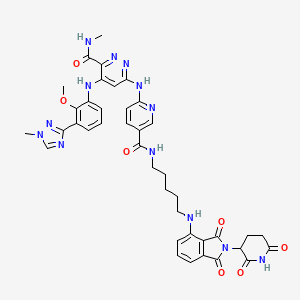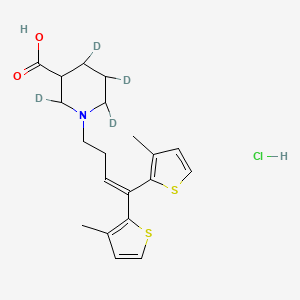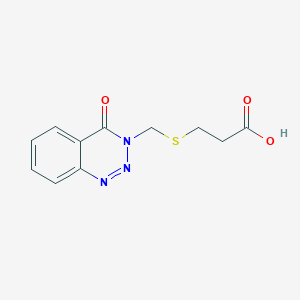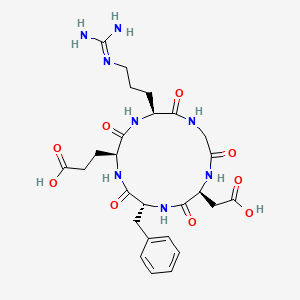
Bcl-2-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcl-2-IN-16 is a compound that functions as an inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various types of cancer, particularly hematological malignancies. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
準備方法
The preparation of Bcl-2-IN-16 involves several synthetic routes and reaction conditions. One method includes the synthesis of solid forms, particularly crystalline forms, of the compound. The process involves the reaction of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide under specific conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
化学反応の分析
Bcl-2-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Bcl-2-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell death. In biology, it helps researchers understand the regulation of apoptosis and the development of cancer. In medicine, this compound is being investigated as a potential therapeutic agent for treating various types of cancer, including chronic lymphocytic leukemia and acute myeloid leukemia . In industry, it may be used in the development of new anticancer drugs and therapies.
作用機序
The mechanism of action of Bcl-2-IN-16 involves the inhibition of the BCL-2 protein, which is an anti-apoptotic factor that regulates the intrinsic pathway of apoptosis. By binding to BCL-2, this compound prevents BCL-2 from interacting with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of these pro-apoptotic proteins, which then permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases that execute cell death . The molecular targets and pathways involved include the intrinsic apoptotic pathway and the interactions between BCL-2 and other members of the BCL-2 protein family .
類似化合物との比較
Bcl-2-IN-16 can be compared with other similar compounds, such as venetoclax, navitoclax, and epigallocatechin gallate. Venetoclax is a highly selective BCL-2 inhibitor that has been approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia . Navitoclax is another BCL-2 inhibitor that also targets BCL-xL and BCL-w, making it less selective than venetoclax . Epigallocatechin gallate, a natural compound found in green tea, has been shown to inhibit BCL-2 and has potential anticancer properties . This compound is unique in its specific structure and binding properties, which may offer advantages in terms of selectivity and efficacy compared to other BCL-2 inhibitors.
特性
CAS番号 |
2858632-01-4 |
|---|---|
分子式 |
C53H63ClN8O10S |
分子量 |
1039.6 g/mol |
IUPAC名 |
4-[(8R,15S)-4-(4-chlorophenyl)-6,6-dimethyl-9,13-dioxa-1,17-diazatricyclo[13.4.0.03,8]nonadec-3-en-17-yl]-N-[4-[[(2S,5R)-5-methoxyoxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide |
InChI |
InChI=1S/C53H63ClN8O10S/c1-53(2)27-43(34-6-8-36(54)9-7-34)44-31-60-20-19-59(30-38(60)32-69-21-5-23-70-49(44)28-53)37-10-14-42(46(25-37)61-18-4-22-71-52-48(61)24-35-16-17-55-50(35)57-52)51(63)58-73(66,67)41-13-15-45(47(26-41)62(64)65)56-29-39-11-12-40(68-3)33-72-39/h6-10,13-17,24-26,38-40,49,56H,4-5,11-12,18-23,27-33H2,1-3H3,(H,55,57)(H,58,63)/t38-,39-,40+,49+/m0/s1 |
InChIキー |
AWGQQZVAXXLVMT-ORYVFAGJSA-N |
異性体SMILES |
CC1(C[C@@H]2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(C[C@H]4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@@H]7CC[C@H](CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
正規SMILES |
CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






